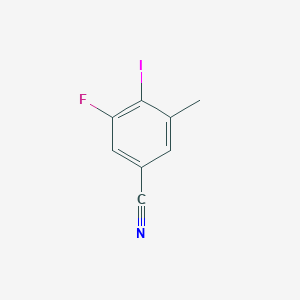
3-Fluoro-4-iodo-5-methylbenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-iodo-5-methylbenzonitrile: is an organic compound with the molecular formula C8H5FIN and a molecular weight of 261.03 g/mol It is a derivative of benzonitrile, characterized by the presence of fluorine, iodine, and a methyl group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-iodo-5-methylbenzonitrile typically involves the halogenation of a precursor benzonitrile compound. One common method is the iodination of 3-Fluoro-4-methylbenzonitrile using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-iodo-5-methylbenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include derivatives where the iodine atom is replaced by another functional group.
Oxidation and Reduction: Products vary depending on the specific reaction conditions but can include alcohols, ketones, or other functionalized benzonitriles.
Scientific Research Applications
Chemistry: 3-Fluoro-4-iodo-5-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new materials and pharmaceuticals .
Biology and Medicine: In biological research, this compound can be used to study the effects of halogenated benzonitriles on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications .
Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-tech industries .
Mechanism of Action
The mechanism of action of 3-Fluoro-4-iodo-5-methylbenzonitrile depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing effects of the fluorine and iodine atoms, as well as the electron-donating effect of the methyl group. These substituents can affect the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Comparison: Compared to these similar compounds, 3-Fluoro-4-iodo-5-methylbenzonitrile is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents can lead to distinct chemical properties and reactivity, making it valuable for specific applications where other compounds may not be suitable .
Properties
Molecular Formula |
C8H5FIN |
|---|---|
Molecular Weight |
261.03 g/mol |
IUPAC Name |
3-fluoro-4-iodo-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5FIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3 |
InChI Key |
OOVMMGOFFFMYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1I)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Bromo-3,5-dichloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660072.png)
![(E)-[6,6'-Bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B13660073.png)


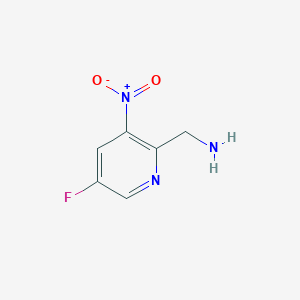
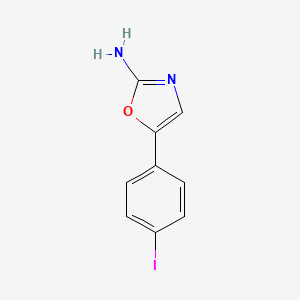
![8-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13660102.png)
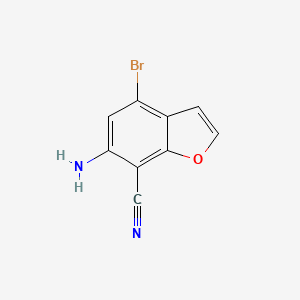
![2-Bromo-7-chloro-6-methoxybenzo[d]thiazole](/img/structure/B13660122.png)


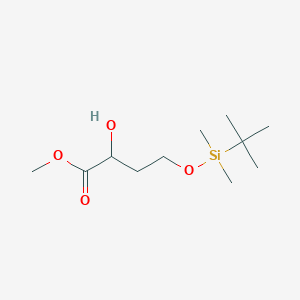
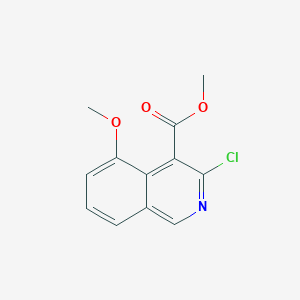
![Ethyl thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13660145.png)
